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Compound of Interest

2-Hydroxy-3,6-
Compound Name:
dimethylbenzaldehyde

Cat. No.: B112057

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde

Introduction

2-Hydroxy-3,6-dimethylbenzaldehyde, a disubstituted salicylaldehyde derivative, is a
versatile organic compound of significant interest to researchers in synthetic chemistry and
drug discovery. Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl
group, and two methyl substituents on the aromatic ring, provides a unique platform for the
construction of more complex molecular entities. The strategic placement of these functional
groups dictates its reactivity and potential as a precursor for a wide array of chemical
transformations.

This technical guide provides a comprehensive overview of 2-Hydroxy-3,6-
dimethylbenzaldehyde, including its physicochemical properties, detailed synthetic protocols,
analytical characterization, purification techniques, and its potential applications as a building
block in medicinal chemistry and materials science. The information presented herein is
intended to equip researchers, scientists, and drug development professionals with the
necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is
paramount for its successful application in research and development. The key properties of 2-
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Hydroxy-3,6-dimethylbenzaldehyde are summarized in the table below.

Property Value Source(s)
Molecular Weight 150.17 g/mol [1]
Molecular Formula CoH1002 [1]

CAS Number 1666-04-2 [1]
Appearance Solid [2]

Melting Point 61 °C [2]

Boiling Point Not available

Soluble in common organic
Solubility solvents like ethanol,

methanol, and chloroform.

WTHUWXPBPNTSHJ-
InChl Key (2]
UHFFFAOYSA-N

Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

The introduction of a formyl group onto a phenolic ring system is a cornerstone of aromatic
chemistry. For the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde, the starting material is
typically 2,5-dimethylphenol. The primary challenge lies in the regioselective formylation at the
ortho position to the hydroxyl group. Two classical and effective methods for this transformation
are the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the
formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[1]
[3] This method is particularly effective for electron-rich phenols and generally favors ortho-
formylation.

Causality of Experimental Choices: The use of an acidic medium is crucial for the generation of
the electrophilic iminium ion from HMTA, which is the active formylating species. The reaction
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is heated to provide the necessary activation energy for the electrophilic aromatic substitution
to occur. The final hydrolysis step is essential to convert the intermediate imine to the desired
aldehyde.

Step 2: Electrophilic Aromatic Substitution Step 3: Hydrolysis
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Duff Reaction Mechanism for Formylation of 2,5-Dimethylphenol.

Experimental Protocol: Synthesis via Duff Reaction

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2,5-dimethylphenol (1 equivalent).

o Reagent Addition: Add hexamethylenetetramine (2 equivalents) and trifluoroacetic acid (as

the solvent and catalyst).

o Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice
water.

o Hydrolysis: Acidify the aqueous mixture with dilute hydrochloric acid to hydrolyze the
intermediate imine. The product will precipitate as a solid.
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« |solation: Collect the solid product by vacuum filtration and wash with cold water.

 Purification: The crude product can be purified by recrystallization or column
chromatography.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[4]
[5] It involves the reaction of a phenol with chloroform in the presence of a strong base, such
as sodium hydroxide. The reactive electrophile in this case is dichlorocarbene (:CCl2).

Causality of Experimental Choices: The strong base serves two purposes: it deprotonates the
phenol to form the more nucleophilic phenoxide ion, and it dehydrohalogenates chloroform to
generate the dichlorocarbene. The reaction is typically run in a biphasic system, requiring
vigorous stirring to facilitate the reaction between the agueous and organic phases.

____________________________

___________________________________________________

Step 1: Dichlorocarbene Formation
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Reimer-Tiemann Reaction Mechanism.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the
synthesized 2-Hydroxy-3,6-dimethylbenzaldehyde. The following sections detail the
expected spectroscopic data.
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Note on Spectroscopic Data: Experimental spectra for 2-Hydroxy-3,6-dimethylbenzaldehyde
are not readily available in public databases. The following data tables are based on predicted
values and analysis of structurally similar compounds. These should be used as a guide for
interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms.

Chemical Shift (9,

opm) (Predicted) Multiplicity Integration Assighment
~11.0 Singlet 1H Phenolic -OH
~10.2 Singlet 1H Aldehyde -CHO
~7.2 Doublet 1H Aromatic C4-H
~6.9 Doublet 1H Aromatic C5-H
~2.5 Singlet 3H Methyl C6-CHs
~2.3 Singlet 3H Methyl C3-CHs

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (6, ppm) (Predicted) Assighment
~192 Aldehyde C=0
~160 Aromatic C2-OH
~140 Aromatic C6-CHs
~135 Aromatic C4
~125 Aromatic C5
~120 Aromatic C1-CHO
~118 Aromatic C3-CHs
~20 Methyl C6-CHs
~15 Methyl C3-CHs

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber ) ] . ]
. Intensity Vibrational Mode Functional Group
(cm~*) (Predicted)
3200-3400 Broad O-H Stretch Phenolic -OH
2920-2980 Medium C-H Stretch Methyl -CHs
C-H Stretch (Fermi
2820, 2720 Weak Aldehyde -CHO
doublet)
1650-1670 Strong C=0 Stretch Aldehyde -CHO
1580-1600 Medium C=C Stretch Aromatic Ring
1450-1480 Medium C=C Stretch Aromatic Ring
1200-1250 Strong C-O Stretch Phenolic C-O
Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2-Hydroxy-3,6-dimethylbenzaldehyde, the molecular ion peak [M]*
would be observed at m/z = 150. Common fragmentation patterns for benzaldehydes include
the loss of a hydrogen radical (M-1) to give [M-H]* at m/z = 149, and the loss of the formyl
group (M-29) to give [M-CHO]*.

Purification Techniques

Purification of the crude product is crucial to obtain a high-purity sample suitable for further
applications. The two most common methods for purifying solid organic compounds are
recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is
critical for successful recrystallization.

Experimental Protocol: Recrystallization

e Solvent Selection: A suitable solvent or solvent pair should be chosen. A good solvent will
dissolve the compound when hot but not when cold. A mixture of a non-polar solvent like
hexanes and a slightly more polar solvent like ethyl acetate or toluene is a good starting
point.[6]

» Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Hydroxy-3,6-
dimethylbenzaldehyde in the minimum amount of the hot solvent.

e Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to
remove them.

o Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place
the flask in an ice bath to maximize crystal formation.

« |solation: Collect the purified crystals by vacuum filtration using a Bichner funnel.

e Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining
soluble impurities.
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» Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar
polarities.

Experimental Protocol: Column Chromatography

* Mobile Phase Selection: Using TLC, determine an optimal mobile phase that provides good
separation between the desired product and impurities. A mixture of hexanes and ethyl
acetate is a common choice. The Rf of the desired product should be around 0.3-0.4.

o Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a
chromatography column.

o Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and
load it onto the top of the silica gel column.

e Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.
o Fraction Analysis: Monitor the composition of the collected fractions using TLC.

e Product Isolation: Combine the fractions containing the pure product and evaporate the
solvent using a rotary evaporator to obtain the purified compound.

Applications in Drug Development and Research

While specific drug development applications for 2-Hydroxy-3,6-dimethylbenzaldehyde are
not extensively documented, its structural motifs and reactive functional groups make it a
valuable intermediate in medicinal chemistry. The aldehyde and hydroxyl groups are
particularly useful for synthesizing a variety of derivatives, most notably Schiff bases.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of
compounds known to exhibit a wide range of biological activities, including antibacterial,
antifungal, and anticancer properties.[2][5][7][8] The imine (-C=N-) linkage in Schiff bases is
crucial for their biological activity.
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General Synthesis of Schiff Bases.

The presence of the hydroxyl and methyl groups on the aromatic ring of 2-Hydroxy-3,6-
dimethylbenzaldehyde can be strategically utilized to modulate the electronic and steric
properties of the resulting Schiff bases, potentially enhancing their biological activity or
selectivity. Researchers can synthesize a library of Schiff base derivatives from this aldehyde
and screen them for various therapeutic targets.

Safety and Handling

2-Hydroxy-3,6-dimethylbenzaldehyde should be handled with appropriate safety precautions
in a well-ventilated laboratory. It is classified as a skin irritant, a serious eye irritant, and may
cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat, should be worn when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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